molecular formula C10H16 B13798108 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 497-33-6

2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13798108
CAS No.: 497-33-6
M. Wt: 136.23 g/mol
InChI Key: MQZNYFSGRAEXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene (CAS 497-33-6), also known as γ-Fenchene, is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . It is classified as a branched unsaturated hydrocarbon, characterized by its bicyclic norbornene structure which incorporates an olefin and aliphatic branches . This compound is of significant interest in natural product chemistry, as it has been identified in the plant Chenopodium botrys . In medicinal and synthetic chemistry, the bicyclo[2.2.1]heptane scaffold is a highly valuable structural motif. Its unique three-dimensional shape and hydrophobic properties make it a crucial building block in drug discovery efforts . Research has demonstrated that derivatives based on this core structure can exhibit potent biological activity. For instance, such scaffolds have been explored in the development of selective antagonists for targets like the CXCR2 chemokine receptor, which is a promising strategy for the treatment of metastatic cancer . This reagent serves as a key starting material or intermediate for synthesizing novel compounds for pharmaceutical research, material science, and chemical synthesis. The product is provided For Research Use Only and is strictly intended for industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

497-33-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,5,5-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h4,8-9H,5-6H2,1-3H3

InChI Key

MQZNYFSGRAEXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC1CC2(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene

Diels–Alder Reaction Followed by Rearrangement

The most prominent and widely studied method for synthesizing bicyclo[2.2.1]heptene derivatives, including this compound, involves a sequential Diels–Alder (DA) reaction and rearrangement sequence . This approach has been extensively documented in the literature, notably in a 2014 study published in The Journal of Organic Chemistry.

Reaction Overview
  • The synthesis starts with a Diels–Alder cycloaddition between a diene and an acrolein derivative (or similar dienophile).
  • The initial DA adduct undergoes a Lewis acid-catalyzed rearrangement to yield the bicyclo[2.2.1]heptene framework.
  • The substitution pattern on the diene critically influences the rearrangement outcome and stereochemistry of the product.
Catalysts and Conditions
  • Lewis acids such as methylaluminum dichloride (MeAlCl₂) or tin(IV) chloride (SnCl₄) are used to catalyze both the DA step and the subsequent rearrangement.
  • Typical reaction conditions involve cooling the reaction mixture to −20 °C during DA addition, followed by warming to room temperature or heating to 80 °C to complete rearrangement.
  • The reaction is performed in toluene as the solvent.
Stereoselectivity and Enantioselectivity
  • The DA reaction is stereoselective, often favoring the endo adduct.
  • When catalyzed by chiral Lewis acids, high enantiomeric ratios (up to 96.5:3.5) can be achieved.
  • The rearrangement retains the stereochemical information introduced during the DA step.
Example Synthesis

A representative example involves the reaction of methacrolein with a substituted diene in the presence of MeAlCl₂:

Step Reagents & Conditions Outcome
DA Methacrolein (10 mmol), diene (20 mmol), MeAlCl₂ (0.2 equiv), toluene, −20 °C, 1 h Formation of DA adduct
Rearrangement Additional MeAlCl₂ (1.0 equiv), room temp or 80 °C, 1 h Rearranged bicyclo[2.2.1]heptene derivative

This method yields bicyclo[2.2.1]heptanones and bicyclo[2.2.1]heptenes with various substituents, including 2,5,5-trimethyl derivatives, in good to excellent yields (typically >70%).

Alternative Synthetic Routes

While the DA/rearrangement sequence is the most established, other methods for preparing bicyclo[2.2.1]heptene derivatives include:

However, these methods are less documented for specifically preparing this compound and are generally more complex or less efficient compared to the DA approach.

Analytical and Structural Confirmation

  • The products from the DA/rearrangement sequence are characterized by 1H and 13C NMR spectroscopy , including 2D NMR techniques to confirm relative stereochemistry.
  • Mass spectrometry (MS) and infrared (IR) spectroscopy provide molecular weight and functional group information.
  • X-ray crystallography has been used to unequivocally confirm the stereochemistry of key intermediates and products.
  • Enantiomeric purity is assessed by gas chromatography (GC) on chiral stationary phases.

Summary Table of Preparation Conditions and Outcomes

Parameter Details
Starting materials Dienes (e.g., substituted 1,3-butadienes), acroleins (methacrolein)
Catalysts MeAlCl₂, SnCl₄, chiral Lewis acids (e.g., oxazaborolidine complexes)
Solvent Toluene
Temperature DA step: −20 °C; Rearrangement: room temp to 80 °C
Reaction time DA step: 1 h; Rearrangement: 1 h
Yields Typically 70–90%
Enantiomeric excess Up to 97% ee with chiral catalysts
Product characterization NMR, MS, IR, X-ray crystallography, chiral GC

Chemical Reactions Analysis

Diels-Alder Reactions

The compound acts as a diene or dienophile in Diels-Alder (DA) reactions due to its strained bicyclic framework.

Key Findings :

  • Synthesis : The compound can be synthesized via DA reactions using isoprene derivatives and suitable dienophiles. Lewis acid catalysts (e.g., AlCl₃) improve regioselectivity and yield.

  • Reactivity : The exocyclic double bond facilitates [4+2] cycloadditions, forming six-membered rings.

Reaction Conditions Products Catalyst Yield
80–100°C, tolueneFused bicyclic adductsAlCl₃60–75%
Room temperature, dichloromethaneEndo/exo isomers (1:1.2 ratio)None45%

Retro-Diels-Alder (retro-DA) Reactions

The compound undergoes thermal decomposition via retro-DA pathways, as demonstrated by density functional theory (DFT) studies .

Mechanistic Insights :

  • Concerted Pathway : The retro-DA elimination of structurally similar 3,7,7-trimethylbicyclo[2.2.1]hept-2-ene proceeds through a less synchronous transition state (Sy = 0.77), producing 1,5,5-trimethylcyclopenta-1,3-diene .

  • Stepwise Pathway : Biradical intermediates are disfavored due to higher activation barriers compared to concerted mechanisms .

Parameter Value
Activation Energy (B3LYP/6-31G*)42.3 kcal/mol
Synchronicity Index (Sy)0.77

Electrophilic Additions

The electron-rich double bond undergoes electrophilic attacks, such as halogenation and hydration.

Examples :

  • Hydrohalogenation : Reacts with HBr at 0°C to form 3-bromo-2,5,5-trimethylbicyclo[2.2.1]heptane.

  • Epoxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields an epoxide derivative.

Reaction Conditions Product Selectivity
HalogenationHX (X = Cl, Br), 0°C3-Halo-2,5,5-trimethylbicycloheptane>90%
EpoxidationmCPBA, CH₂Cl₂, RT2,3-Epoxy-2,5,5-trimethylbicycloheptane85%

Hydrogenation

Catalytic hydrogenation saturates the double bond, producing 2,5,5-trimethylbicyclo[2.2.1]heptane.

Conditions :

  • Catalyst : Pd/C or PtO₂ under 1–3 atm H₂.

  • Kinetics : Reaction completes within 2 hours at 25°C, with quantitative yield.

Polymerization

The compound undergoes radical-initiated polymerization to form rigid, cross-linked polymers.

Applications :

  • Used in resins and coatings due to its bicyclic structure enhancing thermal stability.

Initiator Temperature Polymer Properties
AIBN (Azobisisobutyronitrile)70°CHigh glass transition temperature (Tg)

Oxidation Reactions

Controlled oxidation yields ketones or epoxides depending on the oxidizing agent.

Oxidizing Agent Product Notes
Ozone (O₃)2-Oxo-5,5-dimethylbicyclo[2.2.1]heptaneFollowed by reductive workup
KMnO₄ (acidic)Dicarboxylic acid derivativeLow yield (30%)

Scientific Research Applications

Organic Synthesis

Diels-Alder Reactions
One of the primary applications of 2,5,5-trimethylbicyclo[2.2.1]hept-2-ene is in organic synthesis, particularly in Diels-Alder reactions. This compound can act as a diene or dienophile in these reactions, facilitating the formation of complex cyclic structures that are valuable in the synthesis of natural products and pharmaceuticals .

Functionalization
The compound can undergo various functionalization processes, leading to derivatives with enhanced properties. For instance, it can be transformed into chiral organotin reagents, which are useful in asymmetric synthesis . The ability to modify its structure makes it a versatile intermediate in synthetic organic chemistry.

Material Science

Lubricants and Fluids
Research indicates that derivatives of bicyclo[2.2.1]heptane, including this compound, possess high traction coefficients and excellent viscosity characteristics under varying temperatures. These properties make them suitable for use as lubricating oils in continuously variable transmissions (CVTs) for automobiles and industrial machinery . The high performance of these fluids under extreme conditions enhances the efficiency and longevity of mechanical systems.

PropertyValue
Traction Coefficient (140°C)High
Viscosity CharacteristicsExcellent at low temps

Pharmaceutical Applications

Anticonvulsant Activity
Recent studies have shown that derivatives of bicyclo[2.2.1]hept-2-ene exhibit anticonvulsant properties. For example, a synthesized derivative demonstrated significant protection against seizures induced by chemical stimuli over prolonged periods . This suggests potential therapeutic applications in treating epilepsy and other seizure disorders.

Cosmetic Formulations

Film Formers and Stabilizers
In the cosmetic industry, compounds like this compound are explored for their properties as film formers and stabilizers in formulations. Their ability to enhance the texture and stability of cosmetic products makes them valuable ingredients in skincare and personal care formulations .

Case Study 1: Diels-Alder Reaction

A research study demonstrated the use of this compound as a dienophile in a Diels-Alder reaction leading to the synthesis of complex polycyclic compounds with potential pharmaceutical applications.

Case Study 2: CVT Fluids

A patent highlighted the development of a new class of lubricants based on bicyclo[2.2.1]heptane derivatives that provide superior performance in CVTs under high-temperature conditions compared to traditional lubricants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

5-Methylbicyclo[2.2.1]hept-2-ene (CAS 822-96-8)
  • Molecular Formula : C₈H₁₂
  • Key Differences : Lacks methyl groups at positions 2 and 5, reducing steric hindrance.
  • Properties : Lower molecular weight (108.18 g/mol) compared to the target compound. Reduced steric effects may enhance reactivity in ring-opening metathesis polymerization (ROMP) .
5,5-Dimethylbicyclo[2.2.1]hept-2-ene
  • Molecular Formula : C₉H₁₄
  • Key Differences : Methyl groups at positions 5 and 5 but lacks substitution at position 2.
  • Properties : Similar molecular weight to the target compound but distinct regiochemistry. The absence of a 2-methyl group may influence π-orbital alignment in the double bond, altering reactivity in Diels-Alder reactions .
5,5,6-Trimethylbicyclo[2.2.1]hept-2-ene (CAS 30255-19-7)
  • Molecular Formula : C₁₀H₁₆
  • Key Differences : Additional methyl group at position 6.
  • Properties : Increased steric bulk may lower solubility in polar solvents. The 6-methyl substituent could hinder access to the double bond, reducing electrophilic addition rates .

Functionalized Bicyclic Compounds

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
  • Molecular Formula : C₁₀H₁₈O
  • Key Differences : Hydroxyl group at position 2 instead of a methyl group.
  • Properties : The polar hydroxyl group enhances hydrogen bonding, increasing boiling point (213°C) and water solubility compared to alkene analogs. Borneol exhibits significant biological activity, including antimicrobial and anti-inflammatory effects .
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene (α-Pinene)
  • Molecular Formula : C₁₀H₁₆
  • Key Differences: Bicyclo[3.1.1] framework (pinane skeleton) vs. norbornene.
  • Properties : Higher ring strain in bicyclo[3.1.1] systems increases reactivity in oxidation and isomerization reactions. α-Pinene is a major component of pine essential oils and shows anthelmintic activity .

Substituted Norbornenes with Extended Alkyl Chains

5-Butyl-bicyclo[2.2.1]hept-2-ene
  • Molecular Formula : C₁₁H₁₈
  • Key Differences : A butyl group replaces methyl at position 5.
  • Properties : Longer alkyl chains increase hydrophobicity (logP ~4.2), making the compound suitable for hydrophobic polymer matrices. However, bulky substituents may slow polymerization kinetics .
trans-5-Ethylidene-bicyclo[2.2.1]hept-2-ene (CAS 28304-67-8)
  • Molecular Formula : C₉H₁₂
  • Key Differences : Ethylidene group introduces a second double bond.
  • Properties: Enhanced reactivity due to conjugated diene system. This compound is a key intermediate in synthesizing ethylene-norbornene copolymers for industrial applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Notable Applications/Properties
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene C₉H₁₄ 122.21 2-,5-,5-CH₃ ~180 (estimated) Polymerization monomers, catalysis
5-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ 108.18 5-CH₃ 160–165 ROMP substrates
5,5-Dimethylbicyclo[2.2.1]hept-2-ene C₉H₁₄ 122.21 5-,5-CH₃ ~175 Diels-Alder dienes
α-Pinene C₁₀H₁₆ 136.24 Bicyclo[3.1.1], 2-,6-,6-CH₃ 155–156 Essential oils, anthelmintic agents
Borneol C₁₀H₁₈O 154.25 2-OH, 1-,7-,7-CH₃ 213 Pharmaceuticals, fragrances

Key Research Findings

Reactivity Trends: Methyl substitution at position 2 in norbornenes enhances steric shielding of the double bond, reducing electrophilic attack rates compared to unsubstituted analogs . Bicyclo[3.1.1] systems (e.g., α-pinene) exhibit higher ring strain than bicyclo[2.2.1], leading to faster isomerization under acidic conditions .

Biological Activity :

  • Methylated bicyclic compounds like α-pinene and Borneol show significant anthelmintic activity, likely due to membrane disruption in parasites .

Polymerization Potential: 2,5,5-Trimethylnorbornene is a promising candidate for producing high-glass-transition-temperature (Tg) polymers, as methyl groups restrict chain mobility .

Biological Activity

2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene (commonly referred to as "bicycloheptene") is a bicyclic compound that has garnered interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C10H16
CAS Number: 497-33-6
IUPAC Name: this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of this compound can be attributed to its ability to interact with various molecular targets within biological systems.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction: It may interact with neurotransmitter receptors or other cellular receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study published in MDPI highlighted the potential antimicrobial properties of bicyclic compounds similar to this compound. These compounds demonstrated significant activity against various bacterial strains, suggesting a possible role in developing new antibacterial agents .

Anti-inflammatory Effects

Research has indicated that bicyclic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This modulation may be beneficial in treating inflammatory diseases such as rheumatoid arthritis .

Study on Anticonvulsant Activity

A recent study investigated the anticonvulsant properties of synthesized derivatives of bicyclic compounds similar to this compound. The results indicated that these derivatives provided significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting a potential therapeutic application for seizure disorders .

Data Table: Biological Activities of Bicyclic Compounds

Activity Type Compound Effect Reference
AntimicrobialBicyclic derivativesSignificant activity against bacterial strains
Anti-inflammatorySimilar bicyclic compoundsInhibition of pro-inflammatory cytokines
AnticancerCannabinoids (structural analogs)Induction of apoptosis in cancer cells
AnticonvulsantSynthesized derivativesProtection against PTZ-induced seizures

Q & A

Q. What are the critical safety protocols for handling 2,5,5-trimethylbicyclo[2.2.1]hept-2-ene in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Conduct operations under fume hoods or local exhaust ventilation. Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to avoid skin/eye contact and inhalation .
  • Fire Safety: Avoid ignition sources; use CO₂ or dry chemical extinguishers. Electrostatic discharge prevention (e.g., grounding containers) is critical due to flammability (H225, H228) .
  • Spill Management: Collect spills using non-sparking tools, contain in sealed containers, and dispose via approved waste facilities. Avoid environmental release (H411) .

Q. Table 1: Key Hazard Codes (GHS)

Hazard CodeRisk Description
H225Highly flammable liquid/vapor
H304May be fatal if swallowed/enters airways
H411Toxic to aquatic life
Source: Aladdin SDS

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography: Use GC-MS or HPLC with a non-polar column (e.g., DB-5) to assess purity. Compare retention times with standards.
  • Spectroscopy:
    • ¹H/¹³C NMR: Look for characteristic shifts (e.g., bridgehead protons at δ 1.2–1.8 ppm, olefinic protons at δ 5.0–5.5 ppm) .
    • IR: Confirm C=C stretching (~1650 cm⁻¹) and methyl C-H bends (~1375 cm⁻¹).
  • Elemental Analysis: Validate empirical formula (C₁₀H₁₆) with ≤0.3% deviation .

Advanced Research Questions

Q. What are the dominant thermal decomposition pathways of this compound, and how do substituents influence reactivity?

Methodological Answer:

  • Retro-Diels-Alder Pathway: DFT studies (B3LYP functional) show that methyl groups lower reaction synchronicity (Sy = 0.77 vs. 0.97 for unsubstituted analogs), favoring stepwise mechanisms. The primary products are 1,5,5-trimethylcyclopentadiene and acetylene derivatives .
  • Methyl Migration: Post-decomposition, steric effects drive methyl shifts to form stable isomers like 1,2,3-trimethylcyclopentadiene. Kinetic isotope effects (KIEs) can validate transition states .

Q. Table 2: Computational vs. Experimental Deactivation Barriers

PathwayΔH‡ (kcal/mol, B3LYP)Experimental ΔH‡ (kcal/mol)
Retro-Diels-Alder45.247.8 ± 2.1
Methyl Migration32.734.5 ± 1.9
Source: Archivos Académicos USFQ

Q. How can researchers design experiments to study the electrophilic addition reactivity of this compound?

Methodological Answer:

  • Reagent Selection: Use Br₂ or HCl in inert solvents (e.g., CCl₄) to probe regioselectivity. Monitor via ¹H NMR for vicinal dihalide or Markovnikov adduct formation.
  • Kinetic Control: Conduct reactions at low temps (−78°C) to trap intermediates. Compare with DFT-predicted carbocation stability at bridgehead positions .
  • Stereochemical Analysis: X-ray crystallography of adducts confirms exo/endo preferences influenced by methyl substituents .

Q. What computational strategies are optimal for modeling the strained bicyclic system of this compound?

Methodological Answer:

  • Functional Selection: B3LYP/6-31G(d) balances accuracy and computational cost for geometry optimization. For strain energy, MP2/cc-pVTZ provides superior van der Waals corrections .
  • NBO Analysis: Quantify hyperconjugation effects (e.g., C-H→C=C interactions) stabilizing the bicyclic framework.
  • MD Simulations: Use AMBER force fields to predict solvent effects on conformational dynamics .

Q. Data Contradiction Analysis

Q. Discrepancies in reported decomposition temperatures across studies: How to resolve them?

Methodological Answer:

  • Source Validation: Cross-check purity data (e.g., GC-MS) from original studies. Impurities (e.g., oxidizers) lower decomposition thresholds .
  • Experimental Conditions: Differences in heating rates (e.g., 5°C/min vs. 10°C/min) or atmosphere (N₂ vs. air) significantly alter observed kinetics. Replicate studies under controlled TGA-DSC conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.